N-[2-(1H-indol-1-yl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
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Overview
Description
N-[2-(1H-indol-1-yl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound that features both indole and chromenone moieties. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and anti-inflammatory properties . Chromenone derivatives, on the other hand, are known for their diverse pharmacological activities, including antioxidant and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves the coupling of an indole derivative with a chromenone derivative. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This method is widely used for the preparation of esters, amides, or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-1-yl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The chromenone moiety can be reduced to form dihydrochromenone derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-1-yl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chromenone moiety can act as an antioxidant, scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
Uniqueness
N-[2-(1H-indol-1-yl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is unique due to its combination of indole and chromenone moieties, which confer a diverse range of biological activities. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H22N2O4 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C23H22N2O4/c1-15-18-8-7-17(28-2)13-21(18)29-23(27)19(15)14-22(26)24-10-12-25-11-9-16-5-3-4-6-20(16)25/h3-9,11,13H,10,12,14H2,1-2H3,(H,24,26) |
InChI Key |
CTHSHCCNFPHMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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